

Validating the Authenticity of Cyanidin 3xyloside in Commercial Extracts: A Comparative Guide

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Compound of Interest					
Compound Name:	Cyanidin 3-xyloside				
Cat. No.:	B8249584	Get Quote			

For researchers, scientists, and drug development professionals, ensuring the authenticity and purity of bioactive compounds is paramount. This guide provides a comparative overview of analytical techniques for validating **Cyanidin 3-xyloside** in commercial extracts, supported by experimental data and detailed protocols. **Cyanidin 3-xyloside** is a naturally occurring anthocyanin found in various berries, such as chokeberries, and is of interest for its potential health benefits.[1][2][3] The authentication of this compound in commercial extracts is crucial to guarantee the reliability and reproducibility of research findings and the quality of potential therapeutic agents.

Comparative Analysis of Authentication Techniques

The authentication of **Cyanidin 3-xyloside** in complex matrices like commercial extracts requires robust analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Thin-Layer Chromatography (HPTLC) are among the most powerful and commonly employed techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the level of structural information provided.

Table 1: Comparison of Key Analytical Techniques for Cyanidin 3-xyloside Authentication



Feature	HPLC-MS/MS	NMR Spectroscopy	HPTLC
Principle	Separation by chromatography, detection by mass-to-charge ratio.	Absorption of radio waves by atomic nuclei in a magnetic field.	Separation on a thin layer of adsorbent material.
Primary Use	Identification and quantification.[4]	Unequivocal structural elucidation.[5][6]	Fingerprinting and screening.[7]
Specificity	High; can distinguish between isomers with different fragmentation patterns.	Very High; provides detailed structural information.	Moderate; based on retardation factor (Rf).
Sensitivity	Very High (ng/mL to pg/mL range).[8]	Low; requires relatively pure samples in mg amounts.	Moderate to High (ng to μg per spot).
Sample Throughput	High	Low	Very High
Cost	High	Very High	Low
Expertise Required	High	Very High	Moderate

Hypothetical Performance Data

To illustrate the application of these techniques, the following table presents hypothetical data comparing a commercial **Cyanidin 3-xyloside** extract against a certified reference material (CRM).

Table 2: Hypothetical Comparative Data for a Commercial Extract vs. Certified Reference Material (CRM)



Parameter	Certified Reference Material	Commercial Extract "A"	Commercial Extract "B" (Adulterated)	Method
HPLC Retention Time	16.4 min[9]	16.4 min	16.4 min, 13.7 min	HPLC-PDA
Mass-to-Charge Ratio (m/z)	419.08	419.08	419.08, 433.10	LC-MS
¹ H-NMR (H-4 signal)	δ 8.80-9.20 ppm	δ 8.80-9.20 ppm	δ 8.80-9.20 ppm and other signals	¹ H-NMR
HPTLC Retardation Factor (Rf)	0.35	0.35	0.35, 0.47	HPTLC

In this hypothetical scenario, Commercial Extract "A" matches the CRM across all techniques, indicating its authenticity. Commercial Extract "B", however, shows an additional peak in HPLC, an extra mass signal in MS, and another spot in HPTLC, suggesting the presence of an adulterant, in this case, potentially pelargonidin-3-glucoside.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for the analysis of **Cyanidin 3-xyloside**.

Sample Preparation for Anthocyanin Analysis

A general extraction procedure is required before instrumental analysis.

- Homogenization: Finely grind 0.1 g of the commercial extract powder.
- Extraction: Homogenize the powder in 5 mL of an extraction solvent (e.g., methanol:water:formic acid:trifluoroacetic acid at a ratio of 70:27:2:1, v/v/v/v).[11]
- Leaching: Store the mixture at 4°C for 24 hours in the dark to facilitate complete extraction.
 [11]



- Centrifugation: Centrifuge the mixture to pellet solid particles.
- Filtration: Pass the supernatant through a 0.22 μm filter before analysis.[11]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method is ideal for the identification and quantification of anthocyanins in a complex mixture.

- Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4][8]
- Column: A C18 reversed-phase column (e.g., Synergi RP-Max, 250 × 4.6mm, 4 μm) is commonly used.[8]
- Mobile Phase: A gradient elution system is typically employed, consisting of:
 - Mobile Phase A: Water with 1% formic acid.[8]
 - Mobile Phase B: Acetonitrile.[8]
- Gradient Program:
 - Start at 5% B.
 - Linearly increase to 21% B over 20 minutes.
 - Further increase to 40% B by 35 minutes.[8]
- Flow Rate: 0.60 mL/min.[8]
- · Detection:
 - PDA/DAD detector set at 520 nm for anthocyanin detection.[11][12]
 - Mass spectrometer in positive ion mode, scanning a mass range appropriate for anthocyanins (e.g., m/z 100 to 600).[12]



• Identification: **Cyanidin 3-xyloside** is identified by comparing its retention time and mass spectrum (and fragmentation pattern in MS/MS) to that of a certified standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unequivocal structural elucidation.[5][6]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The purified anthocyanin fraction (in mg quantities) is dissolved in a suitable deuterated solvent, often methanol-d4 (CD₃OD) with a small amount of deuterated acid (like DCl or TFA-d) to maintain the flavylium cation form.
- Experiments:
 - 1D NMR: ¹H and ¹³C spectra are acquired. The characteristic H-4 proton signal for anthocyanins appears at a low field (δ 8.6-9.0).[6]
 - 2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivities between protons and carbons, confirming the cyanidin backbone, the identity of the sugar (xylose), and the glycosylation position (C-3).
- Data Analysis: The chemical shifts and coupling constants are compared with published data for Cyanidin 3-xyloside to confirm its structure.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method for screening and fingerprinting.

- Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
- Sample Application: Apply 1-5 μL of the extract and standard solutions as bands using an automated applicator.
- Mobile Phase: A common solvent system for anthocyanin separation is ethyl acetate, formic acid, acetic acid, and water in a specific ratio (e.g., 10:1.1:1.1:2.6, v/v/v/v).



 Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

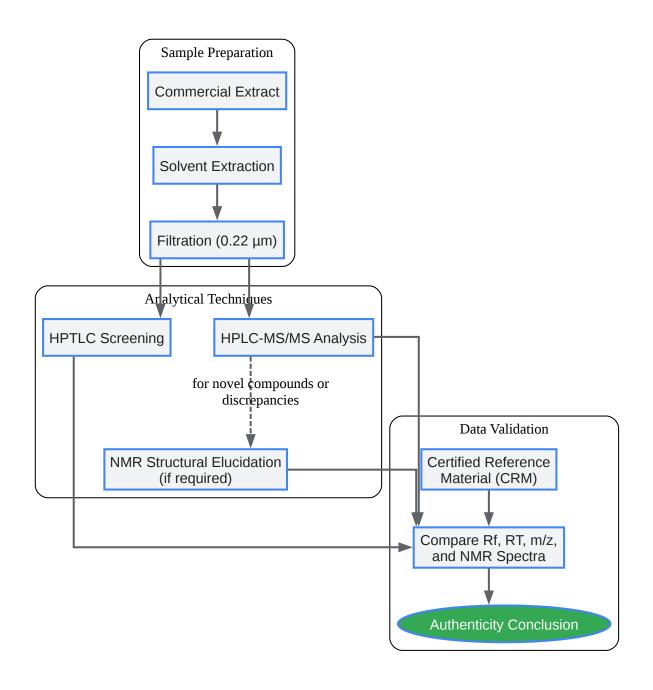
Detection:

- Document the plate under white light and UV light (254 nm and 366 nm) before and after derivatization.
- Derivatization with a reagent like Natural Products (NP) reagent can enhance visualization.
- Identification: The authenticity is assessed by comparing the retardation factor (Rf) and color
 of the spot from the commercial extract with that of the Cyanidin 3-xyloside standard.

Visualizations

The following diagrams illustrate the workflow for validating commercial extracts and the logical relationship between the analytical techniques.

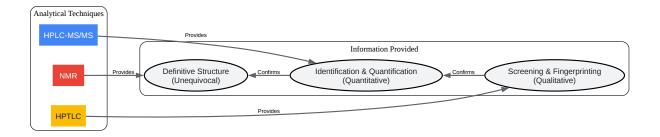




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Caption: Experimental workflow for the authentication of **Cyanidin 3-xyloside** in commercial extracts.



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Caption: Logical relationship between analytical techniques and the type of authentication data generated.

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